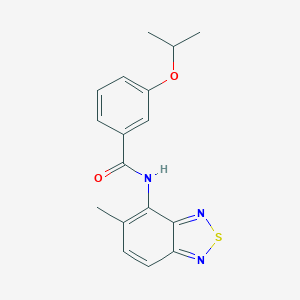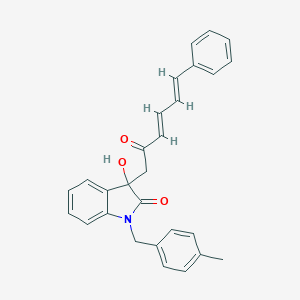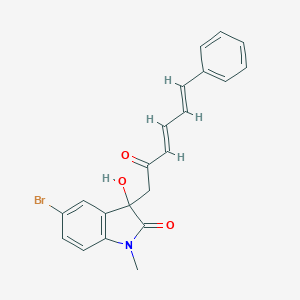
3-isopropoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-isopropoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as IMD-0354 and has been found to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of IMD-0354 involves the inhibition of the NF-κB pathway. This pathway is involved in the regulation of a wide range of genes that are involved in inflammation, cell survival, and immune response. By inhibiting this pathway, IMD-0354 can reduce the levels of pro-inflammatory cytokines and chemokines, which can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
IMD-0354 has been found to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory effects, IMD-0354 has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have neuroprotective effects and can reduce the levels of oxidative stress in the brain. Additionally, IMD-0354 has been found to have anti-viral effects and can inhibit the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of IMD-0354 for lab experiments is its specificity for the NF-κB pathway. This specificity allows researchers to study the effects of inhibiting this pathway without affecting other pathways. Additionally, IMD-0354 has been found to be relatively stable and easy to work with in lab experiments. However, one of the limitations of IMD-0354 is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on IMD-0354. One area of research is the development of more potent and selective inhibitors of the NF-κB pathway. Another area of research is the investigation of the potential applications of IMD-0354 in the treatment of various diseases, such as cancer and neurodegenerative diseases. Additionally, there is a need for further research on the mechanism of action of IMD-0354 and its effects on various cellular pathways.
Synthesemethoden
The synthesis method of IMD-0354 involves several steps. The first step involves the preparation of 5-methyl-2,1,3-benzothiadiazol-4-amine. This is followed by the reaction of the amine with isopropyl chloroformate to yield 5-methyl-2,1,3-benzothiadiazol-4-yl isopropyl carbonate. The final step involves the reaction of the isopropyl carbonate with 3-aminobenzamide to yield IMD-0354.
Wissenschaftliche Forschungsanwendungen
IMD-0354 has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of inflammation. IMD-0354 has been found to inhibit the activity of the NF-κB pathway, which is a key mediator of inflammation. This inhibition has been found to reduce the levels of pro-inflammatory cytokines and chemokines, which can lead to a reduction in inflammation.
Eigenschaften
Produktname |
3-isopropoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide |
|---|---|
Molekularformel |
C17H17N3O2S |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C17H17N3O2S/c1-10(2)22-13-6-4-5-12(9-13)17(21)18-15-11(3)7-8-14-16(15)20-23-19-14/h4-10H,1-3H3,(H,18,21) |
InChI-Schlüssel |
WAKGYPGIQAJPTR-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC(=CC=C3)OC(C)C |
Kanonische SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC(=CC=C3)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252948.png)

![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252956.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252966.png)
![5-bromo-1-ethyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B252970.png)

![1-ethyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252979.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252981.png)
![3-hydroxy-1-(4-methylbenzyl)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252982.png)
![3-[2-(4-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252985.png)
![1-Allyl-3-[2-(4-amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B252987.png)
![5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252989.png)
![3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252991.png)
![3-[2-(4-aminophenyl)-2-oxoethyl]-3-hydroxy-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252993.png)